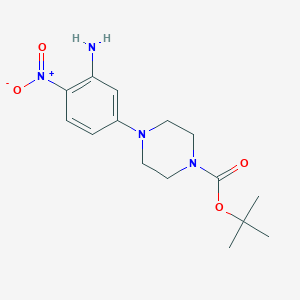

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

The compound tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 3-amino-4-nitrophenyl moiety. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, often used to shield the carboxylate functionality during chemical reactions.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different methodologies. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . This suggests that similar conditions could potentially be applied to synthesize the compound , with modifications to the starting materials to account for the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecules were determined . Similarly, the structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was confirmed by spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide a foundation for understanding the molecular conformation and electronic structure of the compound of interest.

Chemical Reactions Analysis

Piperazine derivatives are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The modified Bruylants approach was used to prepare a sterically congested piperazine derivative, showcasing the synthetic utility of the piperazine substructure . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the use of piperazine derivatives in the preparation of biologically active compounds such as crizotinib . These examples highlight the reactivity and importance of piperazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be inferred from studies on similar compounds. For instance, the vibrational analysis of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the physicochemical properties of the compound . DFT calculations, including molecular electrostatic potential and frontier molecular orbitals, have been used to study the stability and electronic properties of these molecules . These analyses are crucial for understanding the behavior of the compounds under different conditions and can be applied to predict the properties of this compound.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Approach : Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is synthesized through a cost-effective amination process. This compound is an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Molecular Structure Analysis : Detailed molecular structure characterization is conducted using techniques like FT-IR, NMR spectroscopy, MS, and single crystal X-ray diffraction. These studies are crucial for confirming the structural integrity and understanding the molecular conformations of the compound (Zhi-Ping Yang et al., 2021).

Biological Evaluation

- Antibacterial and Anthelmintic Activity : The compound has been evaluated for its antibacterial and anthelmintic activities. It exhibits moderate anthelmintic activity but poor antibacterial effects (C. Sanjeevarayappa et al., 2015).

Chemical Properties and Reactivity

Chemical Reactivity : Investigations into the reactivity of similar tert-butyl piperazine derivatives have been conducted, providing insights into their chemical behaviors and potential applications in various synthetic processes (S. M. Ivanov et al., 2017).

Corrosion Inhibition Properties : Research on novel heterocyclic compounds, including tert-butyl piperazine derivatives, has explored their effectiveness as corrosion inhibitors for carbon steel in acidic environments (B. Praveen et al., 2021).

Applications in Organic Synthesis

Intermediate in Medicinal Chemistry : The tert-butyl piperazine derivatives are important intermediates in the synthesis of small molecule anticancer drugs and other biologically active compounds (Binliang Zhang et al., 2018).

Catalyst in Acylation Chemistry : The compound has been studied as a potential catalyst in acylation reactions, highlighting its role in facilitating chemical transformations (Thiemo Mennenga et al., 2015).

Chiral Deprotonation : It has been used in chiral deprotonation processes, indicating its potential in the synthesis of chiral molecules for pharmaceutical applications (B. McDermott et al., 2008).

Propriétés

IUPAC Name |

tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDDRYKOQRWTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624148 | |

| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193902-98-6 | |

| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)